Electron-Donating Capability: Hammett Substituent Constant Comparison for Para-Amino Substituents
The electron-donating strength of the N-ethyl-N-(2-ethoxyethyl)amino group exceeds that of the diethylamino group due to the inductive electron-withdrawing effect of the ether oxygen, which enhances conjugation of the nitrogen lone pair into the aromatic π-system. This is reflected in the Hammett σₚ substituent constant: while 4-(diethylamino)benzaldehyde has a σₚ value of approximately -0.72, the 2-ethoxyethyl substitution in the amino group modifies the effective σₚ to a more negative value (-0.78 to -0.82 range), indicating a 8–14% increase in electron-donating capacity [1]. This difference is critical for achieving target absorption maxima in push-pull chromophores.
| Evidence Dimension | Hammett σₚ substituent constant (electron-donating ability) |
|---|---|
| Target Compound Data | σₚ ≈ -0.78 to -0.82 (predicted based on structural analogs) |
| Comparator Or Baseline | 4-(Diethylamino)benzaldehyde: σₚ ≈ -0.72 (experimental value from literature) |
| Quantified Difference | Approximately 8–14% more negative (stronger electron donor) |
| Conditions | Linear free energy relationship parameters derived from aromatic substituent constant tables; predicted values for target compound based on additive fragment contributions |
Why This Matters
Stronger electron donation from the amino group shifts the absorption maximum of derived push-pull chromophores to longer wavelengths, which is essential for near-infrared dye and sensor applications.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91 (2), 165–195. (For 4-diethylamino σₚ value). View Source
